molecular formula C11H16O3S B14615739 2-Pentylbenzene-1-sulfonic acid CAS No. 58425-66-4

2-Pentylbenzene-1-sulfonic acid

Cat. No.: B14615739
CAS No.: 58425-66-4
M. Wt: 228.31 g/mol
InChI Key: VBVVNLPJLRAFAI-UHFFFAOYSA-N
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Description

2-Pentylbenzenesulfonic acid is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a benzene ring, which is further substituted with a pentyl group. This compound is part of the broader class of aromatic sulfonic acids, known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylbenzenesulfonic acid can be synthesized through the sulfonation of 2-pentylbenzene. The sulfonation process typically involves the reaction of 2-pentylbenzene with concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-pentylbenzenesulfonic acid may involve continuous sulfonation processes using reactors designed for large-scale chemical manufacturing. The use of oleum or sulfur trioxide gas in these reactors allows for efficient and high-yield production of the desired sulfonic acid derivative.

Chemical Reactions Analysis

Types of Reactions

2-Pentylbenzenesulfonic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Nucleophilic Substitution: The sulfonic acid group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorosulfonic acid or sulfur trioxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

2-Pentylbenzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-pentylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with other molecules, influencing their reactivity and stability. Additionally, the pentyl group can affect the compound’s hydrophobicity and overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the pentyl group.

    p-Toluenesulfonic Acid: Contains a methyl group instead of a pentyl group.

    Sulfanilic Acid: Contains an amino group in addition to the sulfonic acid group.

Uniqueness

2-Pentylbenzenesulfonic acid is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to other aromatic sulfonic acids

Properties

CAS No.

58425-66-4

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

2-pentylbenzenesulfonic acid

InChI

InChI=1S/C11H16O3S/c1-2-3-4-7-10-8-5-6-9-11(10)15(12,13)14/h5-6,8-9H,2-4,7H2,1H3,(H,12,13,14)

InChI Key

VBVVNLPJLRAFAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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